An In-depth Technical Guide on the Core Fundamental Properties of (R)-(+)-2,3-Dimethylpentane
An In-depth Technical Guide on the Core Fundamental Properties of (R)-(+)-2,3-Dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
The majority of the available physical and chemical data pertains to the racemic mixture of 2,3-dimethylpentane. These properties are crucial for understanding its behavior in various experimental and industrial settings.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆ | [1] |
| Molecular Weight | 100.20 g/mol | [1] |
| IUPAC Name | (3R)-2,3-dimethylpentane | [1] |
| CAS Number | 54665-46-2 | [2] |
| Boiling Point | 89.7 °C (for racemic mixture) | [2] |
| Density | 0.695 g/mL at 25 °C (for racemic mixture) | |
| Refractive Index (n20/D) | 1.392 (for racemic mixture) |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and identification of (R)-(+)-2,3-dimethylpentane. The following data is characteristic of the 2,3-dimethylpentane structure.
| Spectroscopic Technique | Key Features and Observations |
| Infrared (IR) Spectroscopy | The IR spectrum of 2,3-dimethylpentane is characterized by strong C-H stretching vibrations between 2880 and 2940 cm⁻¹ and C-H bending vibrations for the methyl (CH₃) and methylene (CH₂) groups around 1365-1480 cm⁻¹. The absence of significant absorptions in other regions confirms the alkane nature of the molecule. The fingerprint region (below 1500 cm⁻¹) provides a unique pattern for identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: The proton NMR spectrum of 2,3-dimethylpentane shows a complex pattern of overlapping signals in the upfield region (typically 0.8-1.5 ppm), corresponding to the different types of methyl and methylene protons in the molecule. ¹³C NMR: The carbon NMR spectrum provides distinct signals for the seven carbon atoms in the molecule, with their chemical shifts indicative of their local electronic environment. |
| Mass Spectrometry (MS) | The mass spectrum of 2,3-dimethylpentane shows a molecular ion peak (M⁺) at m/z = 100. The fragmentation pattern is characteristic of a branched alkane, with prominent peaks corresponding to the loss of methyl (m/z = 85) and ethyl (m/z = 71) groups, as well as other alkyl fragments. |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of the fundamental properties of (R)-(+)-2,3-dimethylpentane. Below are standard experimental protocols for key measurements.
Determination of Boiling Point
The boiling point of a liquid is a key physical property used for identification and purity assessment. A common and efficient method for its determination is the Thiele tube method.
Methodology:
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Sample Preparation: A small amount of the liquid sample (approximately 0.5 mL) is placed in a small test tube.
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Capillary Tube Insertion: A sealed-end capillary tube is inverted and placed inside the test tube containing the sample.
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Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).
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Heating: The Thiele tube is gently heated, causing the temperature of the bath and the sample to rise.
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Observation: As the liquid boils, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.
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Boiling Point Determination: The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point.
Determination of Density
The density of a liquid can be determined by measuring its mass and volume.
Methodology:
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Mass Measurement: A clean, dry pycnometer (a small glass flask with a precise volume) is weighed empty.
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Volume Measurement: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and weighed again. The difference in mass gives the mass of the liquid. The volume of the pycnometer is known or can be calibrated using a liquid of known density (e.g., distilled water).
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Calculation: The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Determination of Specific Rotation (Polarimetry)
Polarimetry is the technique used to measure the optical rotation of a chiral compound. This is a critical measurement for characterizing enantiomers.
Methodology:
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Instrument Calibration: The polarimeter is turned on and allowed to stabilize. The zero point is calibrated using a blank solvent.
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Sample Preparation: A solution of the chiral compound is prepared by dissolving a known mass of the substance in a specific volume of an achiral solvent.
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Measurement: The sample solution is placed in a polarimeter cell of a known path length (typically 1 decimeter). The observed optical rotation (α) is measured.
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Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:
[α] = α / (c * l)
where:
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α is the observed rotation in degrees.
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c is the concentration of the solution in g/mL.
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l is the path length of the polarimeter cell in decimeters (dm).
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Synthesis and Purification Workflow
The synthesis of enantiomerically pure (R)-(+)-2,3-dimethylpentane can be challenging. One potential route involves the methylation of a suitable precursor, followed by purification to isolate the desired enantiomer.
Caption: Workflow for the synthesis and purification of (R)-(+)-2,3-dimethylpentane.
Conclusion
(R)-(+)-2,3-Dimethylpentane is a simple yet fundamentally important chiral molecule. While a significant amount of data exists for its racemic form, specific properties of the pure enantiomer, such as its precise optical rotation, remain to be definitively established in accessible literature. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound, highlighting the established knowledge and pointing towards areas where further experimental investigation is warranted. The continued study of such simple chiral alkanes is crucial for advancing our understanding of chirality and its implications in various scientific disciplines.
